3-(5-Bromo-2-methylpyrazol-3-yl)oxolan-3-ol
Description
3-(5-Bromo-2-methylpyrazol-3-yl)oxolan-3-ol is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position and a methyl group at the 2-position, fused to an oxolane (tetrahydrofuran) ring bearing a hydroxyl group at the 3-position.
Properties
IUPAC Name |
3-(5-bromo-2-methylpyrazol-3-yl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-11-6(4-7(9)10-11)8(12)2-3-13-5-8/h4,12H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLFRXHLXWECGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)C2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methylpyrazol-3-yl)oxolan-3-ol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate precursors under controlled conditions.
Oxolane Ring Formation: The final step involves the formation of the oxolane ring, which can be achieved through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methylpyrazol-3-yl)oxolan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield derivatives with different functional groups.
Scientific Research Applications
3-(5-Bromo-2-methylpyrazol-3-yl)oxolan-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methylpyrazol-3-yl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Related Oxolane Derivatives
The compound belongs to a broader class of oxolane derivatives with diverse substituents. Key structural analogs include:
Key Observations :
- Substituent Effects : The bromo-pyrazole group in the target compound introduces steric bulk and electronic effects distinct from aryl (e.g., dichlorophenyl) or hydroxymethyl substituents. This may influence solubility, crystallinity, and reactivity.
Comparative Analysis of Physicochemical Properties
Table 1: Physicochemical Properties of Selected Oxolane Derivatives
Notes:
- The target compound’s estimated molecular weight and spectral data are inferred from analogs. Bromine’s electronegativity may downfield-shift adjacent protons in NMR.
- Hydroxyl groups in oxolane derivatives consistently show broad IR peaks near 3375 cm⁻¹ and C-O stretches at ~1100 cm⁻¹ .
Key Insights :
- The target compound may require a multi-step synthesis, such as Diels-Alder reactions (as in ) or cyclization of pyrazole precursors with oxolane-forming agents (e.g., lead(IV) acetate ).
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize 3-(5-Bromo-2-methylpyrazol-3-yl)oxolan-3-ol, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with oxolan-3-ol derivatives (e.g., (3R)-oxolan-3-ol) and brominated pyrazole precursors. Use nucleophilic substitution or coupling reactions to introduce the bromomethylpyrazole moiety .
- Step 2 : Optimize reaction parameters (temperature, solvent, catalyst). For example, highlights the use of continuous flow reactors for scalability and efficiency in similar brominated compounds.
- Step 3 : Confirm intermediate purity via LC/MS (retention time: 0.95 min under SMD-FA05-3 conditions) .
Q. How can spectroscopic techniques (e.g., LC/MS, NMR) validate the structure of this compound?
- Methodology :
- LC/MS : Use reverse-phase columns and electrospray ionization (ESI) to confirm molecular weight ([M+H]+ expected at ~273.1 g/mol based on C9H11BrN2O3) .
- NMR : Analyze and spectra to identify key groups (e.g., oxolane C3-OH resonance at ~4.5 ppm, pyrazole methyl at ~2.3 ppm) .
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodology :
- Use PPE (gloves, goggles) and ensure ventilation to avoid inhalation/contact .
- Store in sealed containers in dry, ventilated areas to prevent degradation .
Advanced Research Questions
Q. What strategies resolve enantiomers of this compound, and how is enantiomeric excess quantified?
- Methodology :
- Chiral Resolution : Use preparative HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives). achieved >99% enantiomeric purity for a similar compound via this method .
- Quantification : Polarimetry or chiral LC/MS with calibration against racemic standards.
Q. How does the bromine substituent influence the compound’s reactivity and bioactivity compared to chloro or methyl analogs?
- Methodology :
- Comparative Studies : Synthesize analogs (e.g., 5-chloro or 5-methyl derivatives) and evaluate:
- Reactivity : Bromine’s electronegativity increases electrophilicity in SNAr reactions .
- Bioactivity : Test antimicrobial activity against Gram-positive bacteria (e.g., S. aureus); bromine’s size enhances target binding vs. smaller substituents .
Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking : Use AutoDock Vina with the compound’s 3D structure (generated via DFT optimization) to model binding to cytochrome P450 or kinase targets .
- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., 100 ns simulations in GROMACS) .
Q. How do steric and electronic effects of the methylpyrazole group impact regioselectivity in further functionalization?
- Methodology :
- DFT Calculations : Compare HOMO/LUMO distributions to predict sites for electrophilic attack (e.g., C4 vs. C5 on pyrazole).
- Experimental Validation : Perform Suzuki-Miyaura coupling at varying positions; shows brominated pyrazoles favor coupling at the 5-position .
Contradictions & Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
